molecular formula C19H17NO5 B2849148 Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate CAS No. 2097865-24-0

Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2849148
CAS No.: 2097865-24-0
M. Wt: 339.347
InChI Key: IUQBGDGNLLBWNF-UHFFFAOYSA-N
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Description

Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate is an organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a di(furan-2-yl)ethyl moiety. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, potentially offering diverse chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate typically involves the following steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2,2-di(furan-2-yl)ethylamine with a suitable isocyanate to form the carbamoyl intermediate.

    Esterification: The carbamoyl intermediate is then reacted with methyl 4-carboxybenzoate under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbamoyl group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic benzoate ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Furanones or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated benzoate derivatives.

Scientific Research Applications

Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan rings and carbamoyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Similar in structure but lacks the di(furan-2-yl)ethyl moiety.

    Methyl 4-(2-furyl)benzoate: Contains a single furan ring instead of the di(furan-2-yl)ethyl group.

    Methyl 4-(carbamoyl)benzoate: Features a carbamoyl group but without the furan rings.

Uniqueness

Methyl 4-((2,2-di(furan-2-yl)ethyl)carbamoyl)benzoate is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties, potentially enhancing its reactivity and interactions in various applications.

Properties

IUPAC Name

methyl 4-[2,2-bis(furan-2-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-19(22)14-8-6-13(7-9-14)18(21)20-12-15(16-4-2-10-24-16)17-5-3-11-25-17/h2-11,15H,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQBGDGNLLBWNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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